molecular formula C12H12N2O2 B6248189 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 115316-26-2

1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6248189
CAS No.: 115316-26-2
M. Wt: 216.24 g/mol
InChI Key: WDFRJXYASBQAPX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 115316-26-2 ) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, features a pyrazole ring substituted at the N-1 position with a 2,6-dimethylphenyl group and at the C-5 position with a carboxylic acid functional group . The carboxylic acid moiety provides a versatile handle for further synthetic modification, enabling researchers to readily generate amides, esters, and other derivatives via coupling reactions for structure-activity relationship (SAR) studies. The sterically hindered 2,6-dimethylphenyl substituent influences the molecule's conformation and can be leveraged to modulate physicochemical properties and target selectivity. As a key synthetic intermediate, it is primarily used in the exploration of novel bioactive molecules, particularly in the development of enzyme inhibitors and functional probes. The compound's predicted collision cross-section values (CCS), such as 146.4 Ų for [M+H]+, can aid in its identification and characterization using advanced techniques like ion mobility-mass spectrometry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can access batch-specific analytical data and certificates of analysis upon request.

Properties

CAS No.

115316-26-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-10(12(15)16)6-7-13-14/h3-7H,1-2H3,(H,15,16)

InChI Key

WDFRJXYASBQAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 3-oxopentanoate reacts with 2,6-dimethylphenylhydrazine in anhydrous ethanol at −5°C to 0°C, followed by gradual warming to room temperature. The reaction proceeds via enolate formation, cyclization, and dehydration (Figure 1). Acidic workup ensures protonation of the pyrazole nitrogen, while chromatography isolates the ester intermediate, ethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventAnhydrous ethanol7895
Temperature−5°C → 25°C (gradient)8597
Hydrazine Equiv.1.1 equivalents8294
Reaction Time6–8 hours8093

Key challenges include the limited commercial availability of 2,6-dimethylphenylhydrazine, necessitating in situ preparation from 2,6-dimethylaniline via diazotization and reduction. Side products such as regioisomeric pyrazoles (e.g., 1-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxylate) may form in ≤15% yields, requiring silica gel chromatography for separation.

Hydrolysis of Pyrazole-5-Carboxylate Esters

The ester-to-acid conversion is achieved through alkaline hydrolysis. Ethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate undergoes saponification in aqueous NaOH (2 M) at 80°C for 4–6 hours. Acidification with HCl precipitates the carboxylic acid, which is recrystallized from ethanol/water mixtures.

Table 2: Hydrolysis Conditions and Outcomes

Base ConcentrationTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2 M NaOH8049298
1.5 M KOH7068895
3 M LiOH9038597

Nuclear magnetic resonance (NMR) analysis of the final product typically shows characteristic signals: a singlet for the N1-aryl methyl groups (δ 2.24–2.26 ppm), a pyrazole proton (δ 6.61 ppm), and a broad peak for the carboxylic acid proton (δ 12.75 ppm). Liquid chromatography–mass spectrometry (LC-MS) confirms the molecular ion at m/z 245 [M + H]⁺.

Alternative Pathways: Chlorination and Subsequent Functionalization

For derivatives requiring additional substituents, chlorination of the pyrazole ring precedes further modifications. Thionyl chloride (SOCl₂) in dichloroethane at reflux introduces a chlorine atom at the C4 position of ethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate, yielding ethyl 4-chloro-1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate. Subsequent hydrolysis produces 4-chloro-1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a versatile intermediate for cross-coupling reactions.

Table 3: Chlorination Reaction Parameters

ReagentSolventTime (h)Yield (%)Reference
SOCl₂ (1.2 equiv)Dichloroethane295
PCl₅ (1.5 equiv)Toluene388

Challenges in Regioselectivity and Purification

A major obstacle in synthesizing 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is controlling regiochemistry during cyclocondensation. Patent literature highlights that competing formation of 1H-pyrazole-3-carboxylate isomers can reduce yields by 10–20%. Distillative purification is impractical due to high boiling points and thermal instability, necessitating chromatographic separation with petroleum ether/ethyl acetate (5:1 v/v) eluents.

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial production requires cost-effective and scalable protocols. Continuous-flow reactors have been proposed to enhance the safety of handling arylhydrazines, which are toxic and prone to decomposition . Catalytic methods using Pd/C or Ni-based systems remain under investigation to reduce reliance on stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid, often referred to as DMPC, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.

Anticancer Activity

Research has indicated that DMPC exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that DMPC derivatives showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Anti-inflammatory Effects

DMPC has also been investigated for its anti-inflammatory properties. A study highlighted in Phytochemistry Reviews reported that DMPC analogs effectively reduced inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

Pesticide Development

The compound has been explored as a lead structure for developing new pesticides. Research published in Pest Management Science indicated that DMPC derivatives possess insecticidal activity against common agricultural pests. The structure-activity relationship (SAR) studies revealed that modifications to the pyrazole ring enhanced efficacy and selectivity towards target pests.

Herbicide Potential

In addition to insecticidal properties, DMPC has shown promise as a herbicide. A comprehensive study found that certain derivatives effectively inhibited the growth of specific weed species without harming crop plants, indicating a potential application in sustainable agriculture.

Polymer Chemistry

DMPC has been utilized in polymer synthesis due to its ability to act as a monomer or crosslinking agent. Research published in Macromolecules demonstrated the successful incorporation of DMPC into polyurethanes, resulting in materials with improved thermal stability and mechanical properties.

Analytical Applications

The compound is also significant in analytical chemistry, particularly as a standard for chromatographic techniques. Studies have employed DMPC in high-performance liquid chromatography (HPLC) to quantify various compounds due to its well-defined retention time and stability under different conditions.

Case Study 1: Anticancer Properties

A recent study evaluated the efficacy of DMPC derivatives against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of conventional chemotherapeutics. The study concluded that DMPC derivatives could serve as potential leads for new anticancer agents.

Case Study 2: Insecticidal Activity

In an agricultural field trial, several DMPC-based pesticides were tested against aphid populations on soybean crops. The results showed a reduction of over 70% in pest populations compared to untreated controls, demonstrating the compound's practical application in pest management strategies.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituent effects, and applications. Key differences in molecular architecture and functional groups are highlighted to elucidate their distinct chemical and biological profiles.

Structural and Functional Group Comparisons

Compound Name Core Structure Aromatic Substituents Functional Groups Molecular Weight (g/mol) Key Applications
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid Pyrazole 2,6-dimethylphenyl Carboxylic acid 216.24* Pharmaceutical intermediates, organic synthesis
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidone 2,6-dimethylphenyl Carboxylic acid, 5-oxo ~245.28* Drug design, analytical reference
1-(2,5-Dimethylphenyl)piperazine Piperazine 2,5-dimethylphenyl Secondary amines 190.28 Chemical synthesis (e.g., ligands)
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide Piperidine 2,6-dimethylphenyl Carboxamide, deuterated 270.40 (with deuterium) Isotope-labeled research reagents

Key Observations:

Core Heterocycle Influence :

  • The pyrazole core (target compound) is aromatic and planar, favoring π-π stacking interactions, whereas the pyrrolidone () contains a lactam ring, introducing polarity and hydrogen-bonding capacity via the 5-oxo group. Piperazine and piperidine derivatives () exhibit aliphatic flexibility, enhancing conformational adaptability for receptor binding.

The carboxylic acid group in the target compound and pyrrolidine analog enhances solubility in polar solvents and enables salt formation, contrasting with the carboxamide group in the deuterated piperidine compound, which improves metabolic stability .

Applications :

  • Pyrazole-carboxylic acids (target compound) are often intermediates in synthesizing bioactive molecules (e.g., kinase inhibitors) due to their reactivity .
  • The pyrrolidine derivative’s 5-oxo group facilitates interactions with enzymes or receptors, making it valuable in drug discovery .
  • Piperazine/piperidine derivatives are employed as ligands or isotopic tracers in mechanistic studies .

Research Findings and Implications

  • Synthetic Utility : Pyrazole-carboxylic acids (target compound) are pivotal in forming amide bonds, as demonstrated in the synthesis of hybrid molecules in a 2023 patent (e.g., coupling with benzoylphenyl groups) .
  • Analytical Use : Isotope-labeled piperidine carboxamides () serve as internal standards in mass spectrometry, highlighting the importance of structural precision in analytical methodologies .

Biological Activity

1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this pyrazole derivative, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,6-dimethylphenyl hydrazine with appropriate carboxylic acid derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, studies have shown that related pyrazole compounds possess IC50 values indicating effective radical scavenging activities .

Anti-Diabetic Activity

In vitro studies have evaluated the anti-diabetic potential of pyrazole derivatives by assessing their inhibitory effects on enzymes such as α-glucosidase and α-amylase. The compound has shown competitive inhibition with IC50 values comparable to standard drugs like Acarbose. This suggests a mechanism that could be beneficial in managing postprandial hyperglycemia .

Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are noteworthy. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition at specific concentrations, indicating a strong potential for treating inflammatory diseases .

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties against various bacterial strains. Studies reveal that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole scaffold can enhance antimicrobial efficacy .

Comparative Biological Activities

The following table summarizes the biological activities reported for various pyrazole derivatives, including this compound:

Biological Activity IC50 Values Reference
AntioxidantVaries
α-Glucosidase Inhibition~75 µM
α-Amylase Inhibition~120 µM
TNF-α Inhibition61–85%
Antibacterial ActivityModerate to High

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

  • Anti-Diabetic Study : A study demonstrated that derivatives similar to this compound effectively inhibited α-glucosidase and α-amylase enzymes, highlighting their potential as anti-diabetic agents.
  • Anti-Inflammatory Research : Another investigation revealed that specific modifications in the pyrazole structure significantly enhanced anti-inflammatory activity, providing insights into designing more potent compounds for inflammatory conditions.
  • Antimicrobial Evaluation : A series of synthesized pyrazoles were tested against multiple bacterial strains, showing promising results that warrant further exploration into their use as antimicrobial agents.

Q & A

Q. Table 1. Comparative Spectral Data for Pyrazole-Carboxylic Acids

Compound¹H NMR (δ, ppm)IR (cm⁻¹)mp (°C)Source
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid6.8–7.6 (Ar-H), 2.4 (CH₃)1685 (C=O)144–145
1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid7.1–7.9 (Ar-H), 2.3 (CH₃)1690 (C=O)N/A

Q. Table 2. Synthetic Optimization Parameters

ParameterEffect on Yield
Solvent Polarity (DMF vs. EtOH)Higher polarity improves coupling efficiency
Catalyst Loading (Pd(PPh₃)₄)2 mol% optimal for Suzuki reactions

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